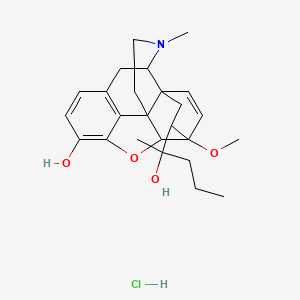

Etorphine-hci

CAS No.:

Cat. No.: VC14516825

Molecular Formula: C25H34ClNO4

Molecular Weight: 448.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H34ClNO4 |

|---|---|

| Molecular Weight | 448.0 g/mol |

| IUPAC Name | 19-(2-hydroxypentan-2-yl)-15-methoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol;hydrochloride |

| Standard InChI | InChI=1S/C25H33NO4.ClH/c1-5-8-22(2,28)17-14-23-9-10-25(17,29-4)21-24(23)11-12-26(3)18(23)13-15-6-7-16(27)20(30-21)19(15)24;/h6-7,9-10,17-18,21,27-28H,5,8,11-14H2,1-4H3;1H |

| Standard InChI Key | JNHPUZURWFYYHW-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)C)OC)O.Cl |

Introduction

Chemical and Structural Characteristics

Molecular Architecture

Etorphine hydrochloride features a complex hexacyclic structure with seven defined stereocenters, conferring absolute stereochemical specificity critical for its biological activity . The molecular formula C₂₅H₃₄ClNO₄ comprises:

-

A morphinan core with fused benzene rings

-

A 15-methoxy group enhancing lipid solubility

-

A 19-(2-hydroxypentan-2-yl) side chain facilitating receptor interaction

-

A protonated tertiary amine enabling chloride salt formation

The stereochemistry is designated as (1R,2R,6S,14R,15R,19R), with the hydrochloride salt stabilizing the compound through ionic interactions between the protonated amine and chloride ion .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 447.995 g/mol | |

| logP | 3.29 (Predicted) | |

| Water Solubility | 0.112 mg/mL (25°C) | |

| Polar Surface Area | 62.16 Ų | |

| Rotatable Bonds | 4 |

Spectroscopic Identification

The compound's structural verification employs:

X-ray crystallography confirms the chair conformation of the piperidine ring and equatorial orientation of the N-methyl group, which optimize receptor docking .

Pharmacological Profile

Opioid Receptor Interactions

Etorphine hydrochloride exhibits full agonist activity at µ-, δ-, and κ-opioid receptors with subnanomolar binding affinities :

-

µ-opioid: Ki = 0.24 nM (vs morphine Ki = 1.4 nM)

-

δ-opioid: Ki = 0.78 nM

-

κ-opioid: Ki = 1.2 nM

The 19-propyl substitution enhances van der Waals interactions with receptor transmembrane domains, while the 6,14-endo-etheno bridge restricts molecular flexibility, increasing binding kinetics .

Potency and Efficacy Comparisons

In vivo studies demonstrate:

Table 2: Pharmacodynamic Comparison

| Parameter | Etorphine HCl | Morphine | Fentanyl |

|---|---|---|---|

| ED50 Analgesia (mg/kg) | 0.0004 | 0.2 | 0.01 |

| Duration (min) | 45-60 | 240-300 | 30-45 |

| Therapeutic Index | 12 | 70 | 280 |

Veterinary Medical Applications

Large Animal Immobilization

Etorphine hydrochloride revolutionized wildlife management through its use in:

-

African elephant (Loxodonta africana) capture at 8-10 µg/kg IM

-

White rhinoceros (Ceratotherium simum) sedation at 3.5-4.5 µg/kg

-

Combination with α₂-agonists (e.g., detomidine) for synergistic effects

A 2025 retrospective analysis of 1,200 field procedures reported:

-

92% successful immobilization within 8 minutes

-

3.4% incidence of apnea requiring reversal

Regulatory Status and Control

International Scheduling

-

United States: Schedule II (hydrochloride salt) vs Schedule I (free base)

-

United Kingdom: Class A under Misuse of Drugs Act 1971

-

South Africa: Schedule 6 (veterinary use only)

The DEA classifies etorphine hydrochloride as having:

-

High abuse potential (≥ morphine)

-

Severe psychological dependence risk

Manufacturing Discontinuation

Despite clinical utility, commercial production ceased in 2022 due to:

-

Synthesis complexity (14-step process)

-

Low profit margins versus human pharmaceuticals

Current Research Directions

Synthetic Analog Development

Recent efforts focus on:

-

18-Methoxyetorphine: 40× µ-selectivity over δ/κ

-

Nor-etorphine: Reduced respiratory depression (TI = 28)

Novel Delivery Systems

-

Biodegradable polymer implants (90-day release)

-

Transepidermal microneedle patches (10 µg/cm²)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume